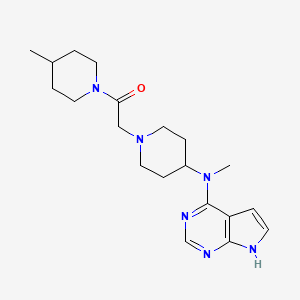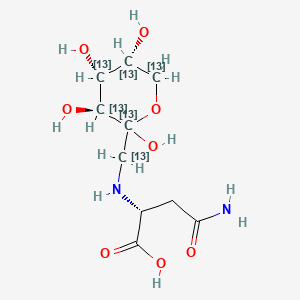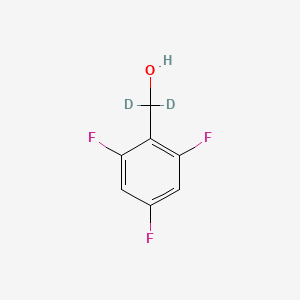
NRPSs-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NRPSs-IN-1 is a compound that is synthesized by nonribosomal peptide synthetases. Nonribosomal peptide synthetases are large, multi-modular enzyme complexes that are responsible for the biosynthesis of nonribosomal peptides. These peptides have a wide range of biological activities, including antibiotic, anticancer, and immunosuppressant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NRPSs-IN-1 involves the use of nonribosomal peptide synthetases, which are modular enzymes that can incorporate a variety of amino acids into the peptide chain. The process begins with the activation of amino acids by adenylation, followed by thiolation and condensation to form the peptide bond. The reaction conditions typically involve the use of specific cofactors and substrates that are recognized by the enzyme .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms that express the nonribosomal peptide synthetase genes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the desired peptide. The process includes fermentation, extraction, and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: NRPSs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the peptide .
Aplicaciones Científicas De Investigación
NRPSs-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nonribosomal peptide synthesis. In biology, it serves as a tool to investigate the role of nonribosomal peptides in microbial interactions and signaling. In medicine, this compound is explored for its potential therapeutic properties, including its use as an antibiotic, anticancer agent, and immunosuppressant. In industry, it is utilized in the development of new biotechnological processes for the production of valuable peptides .
Mecanismo De Acción
The mechanism of action of NRPSs-IN-1 involves its interaction with specific molecular targets in the cell. The compound binds to its target proteins, inhibiting their function and leading to the desired biological effect. The pathways involved in the action of this compound include the inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Comparación Con Compuestos Similares
NRPSs-IN-1 is similar to other nonribosomal peptides such as penicillin, vancomycin, and cyclosporin. it is unique in its specific amino acid sequence and the presence of distinct functional groups that confer its unique biological activity. Similar compounds include other nonribosomal peptides synthesized by nonribosomal peptide synthetases, such as daptomycin, echinocandin, and bleomycin .
Propiedades
Fórmula molecular |
C22H25N7O7S |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate |
InChI |
InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1 |
Clave InChI |
OCQYMODKEFRCRG-ARTPSBNFSA-N |
SMILES isomérico |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
SMILES canónico |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)






![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
